N-[5-(1H-benzimidazol-2-yl)pentyl]-7-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a benzodiazole and benzothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE typically involves the following steps:
Formation of Benzodiazole Moiety: The benzodiazole ring can be synthesized using hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators.
Attachment of Pentyl Chain: The pentyl chain is introduced through a nucleophilic substitution reaction.
Formation of Benzothiophene Moiety: The benzothiophene ring is synthesized separately and then chlorinated to introduce the chlorine atom at the 7th position.
Coupling Reaction: The benzodiazole and benzothiophene moieties are coupled together using a suitable coupling agent such as dimethyl formamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the benzothiophene ring can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzothiophene derivatives.
Scientific Research Applications
N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The benzodiazole moiety is known to interact with enzymes and receptors, modulating their activity. The benzothiophene moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds such as benzimidazole and its derivatives share structural similarities with the benzodiazole moiety.
Benzothiophene Derivatives: Compounds like benzothiophene and its derivatives are structurally similar to the benzothiophene moiety.
Uniqueness
N-[5-(1H-13-BENZODIAZOL-2-YL)PENTYL]-7-CHLORO-1-BENZOTHIOPHENE-2-CARBOXAMIDE is unique due to the combination of benzodiazole and benzothiophene moieties in a single molecule. This unique structure may confer distinct biological activities and chemical properties that are not observed in other similar compounds.
Properties
Molecular Formula |
C21H20ClN3OS |
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Molecular Weight |
397.9 g/mol |
IUPAC Name |
N-[5-(1H-benzimidazol-2-yl)pentyl]-7-chloro-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C21H20ClN3OS/c22-15-8-6-7-14-13-18(27-20(14)15)21(26)23-12-5-1-2-11-19-24-16-9-3-4-10-17(16)25-19/h3-4,6-10,13H,1-2,5,11-12H2,(H,23,26)(H,24,25) |
InChI Key |
QBZBLHOQWOVMKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCCCCNC(=O)C3=CC4=C(S3)C(=CC=C4)Cl |
Origin of Product |
United States |
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